Cas no 32691-58-0 (2-(4,6-dimethylpyrimidin-2-yl)acetonitrile)

2-(4,6-dimethylpyrimidin-2-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Pyrimidineacetonitrile,4,6-dimethyl-
- (4,6-Dimethyl-2-pyrimidinyl)acetonitrile
- (4,6-dimethylpyrimidin-2-yl)acetonitrile
- (4,6-dimethylpyrimidine-2-yl)acetonitrile
- 2-(cyanomethyl)-4,6-dimethylpyrimidine
- 2-(cyanomethyl)piperazine
- 2-(cyanomethylene)-4,6-dimethylpyrimidine
- 2-(PIPERAZIN-2-YL)ACETONITRILE
- 2-Piperazineacetonitrile
- 4,6-dimethylpyrimidin-2-ylacetonitrile
- 4,6-dimethylpyrimidine-2-acetonitrile
- AG-E-73858
- CTK1A1118
- piperazin-2-ylacetonitrile
- piperazin-2-yl-acetonitrile
- SureCN8126746
- AKOS009174325
- BS-50997
- CS-0245862
- SCHEMBL16492049
- SB57387
- 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile
- EN300-31258
- NCGC00326058-01
- E76652
- AB01321369-02
- Z320118324
- 32691-58-0
- DB-282543
- 2-Pyrimidineacetonitrile, 4,6-dimethyl- (8CI,9CI)
- 2-PYRIMIDINEACETONITRILE, 4,6-DIMETHYL-
-
- MDL: MFCD09971438
- インチ: InChI=1S/C8H9N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3H2,1-2H3
- InChIKey: UMRJHWSAOAFMEA-UHFFFAOYSA-N
- ほほえんだ: N#CCC1=NC(C)=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 147.07977
- どういたいしつりょう: 147.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- PSA: 49.57
2-(4,6-dimethylpyrimidin-2-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31258-10.0g |
2-(4,6-dimethylpyrimidin-2-yl)acetonitrile |
32691-58-0 | 95.0% | 10.0g |
$2024.0 | 2025-03-19 | |
Enamine | EN300-31258-0.05g |
2-(4,6-dimethylpyrimidin-2-yl)acetonitrile |
32691-58-0 | 95.0% | 0.05g |
$88.0 | 2025-03-19 | |
Enamine | EN300-31258-0.25g |
2-(4,6-dimethylpyrimidin-2-yl)acetonitrile |
32691-58-0 | 95.0% | 0.25g |
$188.0 | 2025-03-19 | |
Enamine | EN300-31258-10g |
2-(4,6-dimethylpyrimidin-2-yl)acetonitrile |
32691-58-0 | 95% | 10g |
$2024.0 | 2023-09-05 | |
Ambeed | A761762-250mg |
2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile |
32691-58-0 | 97% | 250mg |
$72.0 | 2025-02-26 | |
eNovation Chemicals LLC | Y1200175-5g |
2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile |
32691-58-0 | 95% | 5g |
$1000 | 2024-07-23 | |
Chemenu | CM517167-5g |
2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile |
32691-58-0 | 97% | 5g |
$873 | 2023-02-02 | |
Enamine | EN300-31258-0.5g |
2-(4,6-dimethylpyrimidin-2-yl)acetonitrile |
32691-58-0 | 95.0% | 0.5g |
$353.0 | 2025-03-19 | |
Enamine | EN300-31258-5g |
2-(4,6-dimethylpyrimidin-2-yl)acetonitrile |
32691-58-0 | 95% | 5g |
$1364.0 | 2023-09-05 | |
Aaron | AR00D1FK-1g |
2-Pyrimidineacetonitrile, 4,6-dimethyl- (8CI,9CI) |
32691-58-0 | 95% | 1g |
$672.00 | 2025-02-12 |
2-(4,6-dimethylpyrimidin-2-yl)acetonitrile 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
2-(4,6-dimethylpyrimidin-2-yl)acetonitrileに関する追加情報
Professional Introduction to 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile (CAS No. 32691-58-0)
2-(4,6-dimethylpyrimidin-2-yl)acetonitrile, identified by its Chemical Abstracts Service number CAS No. 32691-58-0, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic organic molecule features a pyrimidine core substituted with methyl groups at the 4 and 6 positions, coupled with an acetonitrile functional group at the 2-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules.
The compound's molecular structure, characterized by a pyrimidine ring system, contributes to its versatility in medicinal chemistry. Pyrimidine derivatives are well-documented for their pharmacological properties, particularly in the development of antiviral, anticancer, and antimicrobial agents. The presence of methyl groups at the 4 and 6 positions enhances the compound's stability and reactivity, making it an attractive candidate for further functionalization.
In recent years, 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile has garnered attention in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies. Kinases play a pivotal role in cell signaling pathways, and their inhibition can disrupt tumor growth and proliferation. Researchers have leveraged the compound's pyrimidine scaffold to develop novel inhibitors that exhibit high selectivity and potency. For instance, studies have demonstrated its utility in creating inhibitors targeting tyrosine kinases, which are overexpressed in many cancers.
The acetonitrile moiety in 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile serves as a versatile handle for further chemical modifications. This functional group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophores. Such modifications have been exploited in the design of small-molecule drugs with enhanced pharmacokinetic profiles. For example, researchers have used this compound to synthesize derivatives with improved solubility and bioavailability, which are critical factors for drug efficacy.
Moreover, the compound has found applications in agrochemical research. Pyrimidine-based compounds are widely used as herbicides and fungicides due to their ability to interfere with essential enzymatic pathways in plants and fungi. The structural features of 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile make it a promising precursor for developing next-generation crop protection agents that are more effective and environmentally sustainable.
Recent advances in computational chemistry have further highlighted the potential of 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of more potent and selective drug candidates. These computational approaches complement traditional experimental methods, accelerating the drug discovery process.
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile typically involves multi-step organic reactions starting from readily available pyrimidine precursors. Modern synthetic methodologies emphasize efficiency and sustainability, with researchers exploring green chemistry principles to minimize waste and reduce environmental impact. Such innovations align with global efforts to promote sustainable pharmaceutical manufacturing.
In conclusion, 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile (CAS No. 32691-58-0) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable building block for developing innovative therapeutics and crop protection agents. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly important role in addressing global health and agricultural challenges.
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